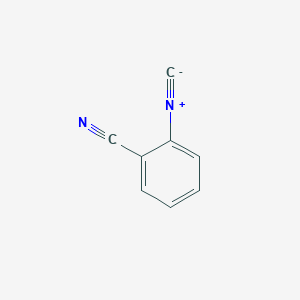

2-Isocyanobenzonitrile

CAS No.: 90348-24-6

Cat. No.: VC3918419

Molecular Formula: C8H4N2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90348-24-6 |

|---|---|

| Molecular Formula | C8H4N2 |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | 2-isocyanobenzonitrile |

| Standard InChI | InChI=1S/C8H4N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5H |

| Standard InChI Key | HTMWQSKIYNDFNU-UHFFFAOYSA-N |

| SMILES | [C-]#[N+]C1=CC=CC=C1C#N |

| Canonical SMILES | [C-]#[N+]C1=CC=CC=C1C#N |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Isocyanobenzonitrile possesses a benzene ring substituted at the 1- and 2-positions with a nitrile and isocyano group, respectively. Key structural descriptors include:

The isocyano group’s linear geometry and high electron density facilitate nucleophilic attacks, while the nitrile group stabilizes intermediates through conjugation .

Spectroscopic Characterization

Synthetic Methodologies

Preparation of 2-Isocyanobenzonitrile

A general synthesis involves treating 2-aminobenzonitrile with formic acid derivatives under dehydrating conditions :

-

Reagents:

-

2-Aminobenzonitrile (S1, 5 mmol)

-

Acetic formic anhydride (excess)

-

Tetrahydrofuran (THF, 15 mL)

-

-

Procedure:

This method avoids hazardous reagents, aligning with green chemistry principles.

Metal-Catalyzed Reactions

2-Isocyanobenzonitrile participates in Mn(III)-mediated couplings with arylboronic acids and indoles:

| Component | Role | Quantity |

|---|---|---|

| 2-Isocyanobenzonitrile | Substrate | 0.2 mmol |

| Arylboronic acid | Coupling partner | 0.6 mmol (3.0 eq) |

| Mn(acac)₃ | Catalyst | 30 mol% |

| HFIP | Solvent | 2 mL |

Reaction Outcome: Forms polycyclic indole derivatives (yields: 60–85%) .

Applications in Heterocycle Synthesis

Quinoline Formation

Treatment with nucleophiles induces cyclization to quinolines, a privileged scaffold in drug discovery :

Example Reaction:

2-Isocyanobenzonitrile + Diethylamine → 2-Diethylaminoquinazoline (174, 95% yield) .

Mechanism:

-

Nucleophilic attack on the isocyano group generates an imidoyl anion.

-

6π-electrocyclization forms a cumulene intermediate.

Indole and Imidazole Derivatives

In the presence of organolithium reagents, 2-isocyanobenzonitrile undergoes cascade reactions to indoles and imidazoles:

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 2-Isocyanobenzonitrile | tert-Butyllithium | 3-Methoxy-3H-indoles | 65% |

| 2-Isocyanobenzonitrile | Lithium thiophenolate | 2,4-Disubstituted quinolines | 78% |

These transformations exploit the isocyano group’s ability to stabilize lithiated intermediates .

| Hazard | Category | Signal Word | Precautionary Measures |

|---|---|---|---|

| Acute Toxicity | 4 | Warning | P264, P270, P301+P312, P330, P501 |

Key Risks: Harmful if swallowed (H302). Causes skin/eye irritation .

Future Directions

Recent advances in photocatalysis and C–H functionalization could expand the utility of 2-isocyanobenzonitrile in synthesizing complex heterocycles. Investigations into its electrochemical reactivity and biocompatibility may further unlock applications in agrochemicals and pharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume